N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-11-26-15-6-8-16(9-7-15)28(24,25)22-14-5-10-17-18(12-14)27-13-20(2,3)19(23)21-17/h5-10,12,22H,4,11,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUJUXLGVHZJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b][1,4]oxazepine core combined with a sulfonamide group and an alkoxy substitution . The structural complexity contributes to its diverse biological interactions. The molecular formula is with a molecular weight of approximately 357.46 g/mol.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction prevents normal enzyme function and can disrupt metabolic pathways.
- Receptor Modulation : It may interact with various cellular receptors, altering signal transduction pathways that are crucial for cellular responses.
- Cellular Process Disruption : The compound can interfere with processes such as DNA replication and protein synthesis, leading to apoptosis or growth inhibition in target cells.
Biological Activity
Research indicates that this compound possesses notable biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of key signaling pathways.
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects. Studies have shown that this compound can exhibit activity against certain bacterial strains.
- Neuroprotective Effects : Some investigations suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of this compound:
Study 1: Antitumor Efficacy
In vitro studies demonstrated that the compound significantly reduced the viability of human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways mediated by caspases.
Study 2: Antibacterial Activity
A series of assays revealed that the compound exhibited inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be within a range effective for therapeutic applications.
Study 3: Neuroprotective Mechanism
Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased oxidative stress markers and improved cell survival rates under neurotoxic conditions.
Comparative Analysis
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Lacks sulfonamide; different activity profile |
| N-(5-methylbenzamide) | Structure | Simpler structure; limited therapeutic applications |
| N-(5-propyl-sulfonamide) | Structure | Different alkyl substitution; altered solubility |
Preparation Methods
Stepwise Cyclization
A two-step protocol involves:
- Mannich Reaction : 2-Amino-5-nitrophenol reacts with dimethyl acetonedicarboxylate in acetic acid at 80°C to form a β-keto ester intermediate.
- Ring Closure : The intermediate undergoes base-mediated cyclization (K2CO3, DMF, 110°C) to yield the benzoxazepinone core with 72% isolated yield.
Critical parameters include stoichiometric control of the dicarboxylate (1.2 eq) and strict anhydrous conditions to prevent hydrolysis.
Sulfonamide Coupling Strategies
The 4-propoxybenzenesulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
Direct Sulfonamidation
The benzoxazepinone intermediate (1 eq) reacts with 4-propoxybenzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (2 eq) as a base. After 12 hours at 25°C, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), achieving 58% yield.
Challenges :
Buchwald-Hartwig Amination
An alternative route employs a Pd2(dba)3/Xantphos catalytic system to couple 8-bromo-benzoxazepinone with 4-propoxybenzenesulfonamide. Optimized conditions (toluene, 100°C, 18 hours) provide 65% yield with >95% purity.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.9 | 58 | 92 |
| THF | 7.5 | 49 | 88 |
| DMF | 36.7 | 63 | 94 |
| Acetonitrile | 37.5 | 41 | 85 |
Polar aprotic solvents like DMF enhance solubility of the sulfonyl chloride but may promote side reactions at elevated temperatures.
Catalytic Additives
Adding 10 mol% DMAP accelerates sulfonamidation by activating the sulfonyl chloride electrophile, boosting yields to 74%.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H2O) shows a single peak at 9.7 minutes, confirming >99% purity.
Scalability and Industrial Feasibility
A pilot-scale synthesis (500 g batch) achieved 61% yield using:
- Continuous flow reactor for the cyclization step (residence time = 30 minutes)
- Membrane-based solvent exchange to replace DMF with ethyl acetate
- Crystallization from ethanol/water (3:1) to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
